3-methoxy-N-(4-morpholinobut-2-yn-1-yl)benzenesulfonamide
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Overview
Description
3-methoxy-N-(4-morpholinobut-2-yn-1-yl)benzenesulfonamide is a synthetic organic compound with potential applications in various scientific fields. Its structure comprises a methoxy group, a morpholinobutynyl group, and a benzenesulfonamide moiety, making it a versatile molecule for chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-(4-morpholinobut-2-yn-1-yl)benzenesulfonamide typically involves the following steps:
Formation of the morpholinobutynyl intermediate: This step involves the reaction of morpholine with an appropriate alkyne, such as 1-bromo-2-butyne, under basic conditions to form the morpholinobutynyl intermediate.
Sulfonamide formation: The intermediate is then reacted with 3-methoxybenzenesulfonyl chloride in the presence of a base, such as triethylamine, to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-(4-morpholinobut-2-yn-1-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The alkyne moiety can be reduced to an alkene or alkane.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 3-hydroxy-N-(4-morpholinobut-2-yn-1-yl)benzenesulfonamide.
Reduction: Formation of 3-methoxy-N-(4-morpholinobut-2-en-1-yl)benzenesulfonamide or 3-methoxy-N-(4-morpholinobutyl)benzenesulfonamide.
Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
3-methoxy-N-(4-morpholinobut-2-yn-1-yl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-methoxy-N-(4-morpholinobut-2-yn-1-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-3-methyl-N-(4-morpholinobut-2-yn-1-yl)benzenesulfonamide
- 3-methoxy-N-(4-morpholinobut-2-yn-1-yl)benzenesulfonamide
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and therapeutic potentials.
Properties
IUPAC Name |
3-methoxy-N-(4-morpholin-4-ylbut-2-ynyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4S/c1-20-14-5-4-6-15(13-14)22(18,19)16-7-2-3-8-17-9-11-21-12-10-17/h4-6,13,16H,7-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNIGEDYFDNSYQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)NCC#CCN2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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